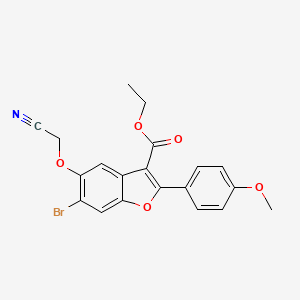

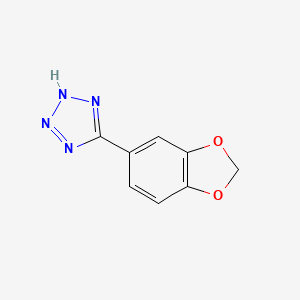

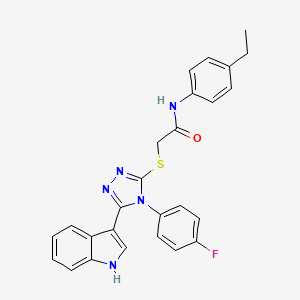

3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” have been studied. For example, the click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has led to the synthesis of various novel compounds, including 13,16-diazaestrone and 13,16-diazaequilenin analogs, through chemoselective intramolecular cyclization processes. These processes utilize derivatives of imidazolidine-2,4-diones and have potential implications in steroid chemistry and drug development (Parihar & Ramana, 2005).

Antimicrobial and Antiproliferative Activity

Compounds derived from imidazolidine-4-one derivatives have shown potential in improving antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. This suggests their use as chemosensitizers to restore the efficacy of antibiotics (Matys et al., 2015). Moreover, hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy (Zagórska et al., 2021).

Antidiabetic and Hypoglycemic Activity

Thiazolidine-2,4-diones and their derivatives have been explored for their potential antidiabetic and hypoglycemic activities. Studies have shown that certain derivatives exhibit significant blood glucose-lowering activity and antioxidant properties, suggesting their utility as antihyperglycemic and hypolipidemic agents (Shukla, Pandey, & Chawla, 2020).

HIV-1 Fusion Inhibitors

Imidazolidin-2,4-dione derivatives have been designed and synthesized as HIV-1 fusion inhibitors. These compounds have shown promising activity against HIV-1IIIB replication in MT-2 cells, indicating their potential as novel therapeutic agents for HIV treatment (Ibrahim et al., 2020).

Polymer Science

Imidazolidine derivatives have also been incorporated into polymers to enhance their thermal properties. Studies have synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and investigated their thermal stability and glass transition temperatures, demonstrating the utility of these compounds in developing materials with improved thermal resistance (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Mechanism of Action

Target of Action

The primary targets of 3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. The compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that lead to their various biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For example, some imidazole derivatives show their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.

Result of Action

For example, some imidazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor effects .

properties

IUPAC Name |

3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15-8-18-17(23)20(15)12-9-19(10-12)16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZDYIOHISKUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2618084.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2618085.png)

![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)

![1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2618097.png)

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)